tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is a complex organic compound featuring a tert-butyl group, a cyclohexylcarbamate moiety, and a cyclobutylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.
Introduction of the cyclobutylmethylamino group: This step involves the nucleophilic substitution of the cyclohexylcarbamate intermediate with cyclobutylmethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety are typically implemented. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexylcarbamate moiety.
Reduction: Reduced forms of the amino or carbamate groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-[(cyclopropylmethyl)amino]cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate**
Uniqueness
tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
tert-butyl N-[4-(cyclobutylmethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-9-7-13(8-10-14)17-11-12-5-4-6-12/h12-14,17H,4-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPIXXMRLUTIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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